2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with the linear formula C18H12F3N3O3S . It has a molecular weight of 407.374 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group attached to a 2-nitro group and a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl group . The exact 3D structure is not provided in the search results.Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : Research has demonstrated the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, which involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. This includes a process for preparing intermediates like 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides containing a sulfamoyl group (Shlenev et al., 2017).
Biological Activities
- Antileishmanial Activity : A study synthesizing novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents showed significant in vitro activity against Leishmania major. The most active compound in this series demonstrated low toxicity and high selectivity (Tahghighi et al., 2011).
Photophysical Properties
- Synthesis of Fluorescent Derivatives : Research involving the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes revealed excellent photophysical properties, including large Stokes shift and solid-state fluorescence (Zhang et al., 2017).
Antimicrobial and Anticancer Properties
- Antimicrobial Evaluation : Compounds like p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amines exhibited promising antimicrobial activities in preliminary studies (Salih et al., 2011).
- Anticancer Evaluation : A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups indicated promising in vitro anticancer activity against various human cancer cell lines. The molecular docking study suggested potential mechanisms of action for these compounds (Tiwari et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O3S/c11-10(12,13)8-15-16-9(21-8)14-7(18)5-3-1-2-4-6(5)17(19)20/h1-4H,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQJFKVECMUIAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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